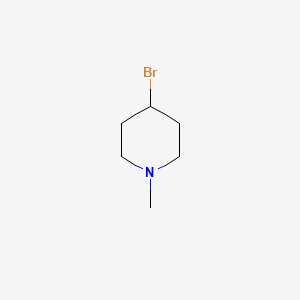

4-Bromo-1-methylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c1-8-4-2-6(7)3-5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEVQEDKZPFGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467978 | |

| Record name | 4-bromo-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76444-51-4 | |

| Record name | 4-bromo-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-methylpiperidine: Chemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-methylpiperidine is a synthetically versatile heterocyclic compound characterized by a piperidine ring functionalized with a bromine atom at the 4-position and a methyl group on the nitrogen. This structure imparts a unique reactivity profile, making it a valuable building block in the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the reactive carbon-bromine bond allows for a variety of nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functionalities. This guide provides a comprehensive overview of the known chemical properties of this compound, details on its synthesis and reactivity, and a discussion of its potential, yet currently underexplored, biological significance based on the broader class of piperidine derivatives.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions. Its core structure consists of a saturated six-membered nitrogen-containing heterocycle. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂BrN | |

| Molecular Weight | 178.07 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~174.8 °C at 760 mmHg | [2] |

| Density | ~1.35 g/cm³ | [2] |

| Flash Point | ~59.5 °C | [2] |

| CAS Number | 76444-51-4 | [1][3] |

| InChI | InChI=1S/C6H12BrN/c1-8-4-2-6(7)3-5-8/h6H,2-5H2,1H3 | [3] |

| SMILES | CN1CCC(CC1)Br | [3] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound typically originates from piperidine-based precursors. Common strategies involve either the bromination of an N-methylated piperidine derivative or the alkylation of a pre-brominated piperidine ring. A prevalent laboratory-scale synthesis involves the treatment of 1-methyl-4-piperidinol with a brominating agent, such as hydrobromic acid or phosphorus tribromide.

Experimental Protocol: Synthesis from 1-methyl-4-piperidinol

-

Materials: 1-methyl-4-piperidinol, Hydrobromic acid (48%), Sulfuric acid (concentrated), Diethyl ether, Sodium bicarbonate (saturated solution), Anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of 1-methyl-4-piperidinol in a suitable round-bottom flask, slowly add concentrated sulfuric acid at 0 °C.

-

Following the addition of sulfuric acid, add hydrobromic acid dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Reactivity

The key to the synthetic utility of this compound lies in the reactivity of the carbon-bromine bond. The bromine atom serves as a good leaving group, making the C4 position of the piperidine ring susceptible to nucleophilic attack. This allows for a variety of functional group interconversions.

2.2.1. Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates, to introduce new substituents at the 4-position.

Experimental Protocol: Nucleophilic Substitution with a Primary Amine

-

Materials: this compound, primary amine (e.g., benzylamine), potassium carbonate, dimethylformamide (DMF).

-

Procedure:

-

To a solution of this compound in DMF, add the primary amine and potassium carbonate.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting 4-amino-substituted piperidine derivative by column chromatography.

-

2.2.2. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[4][5] This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 4-position of the piperidine ring.

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

-

Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., sodium carbonate), and a solvent system (e.g., toluene/ethanol/water).

-

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system to the mixture.

-

De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

-

Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by column chromatography to yield the 4-aryl-1-methylpiperidine derivative.

-

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons (a singlet), and the protons on the piperidine ring. The proton at the C4 position, bonded to the bromine, would likely appear as a multiplet. The protons on the carbons adjacent to the nitrogen would be deshielded and appear as multiplets.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the C4 carbon bearing the bromine (which would be shifted downfield), and the other carbons of the piperidine ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations of the alkyl groups and C-N stretching vibrations. The C-Br stretching frequency would be observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak. Common fragmentation patterns for piperidines include alpha-cleavage, resulting in the loss of a substituent from the nitrogen or the ring.[6] The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M and M+2 peaks of nearly equal intensity).

Biological Significance and Potential Applications

While there is a lack of specific studies on the biological activity of this compound, the piperidine scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active molecules.[7] Derivatives of 4-substituted piperidines have been explored for a range of therapeutic applications, including:

-

Opioid Receptor Modulation: 4-substituted piperidines have been investigated as agonists and antagonists of opioid receptors, with potential applications in pain management.[8]

-

Nicotinic Acetylcholine Receptor (nAChR) Ligands: Certain piperidine derivatives have shown high affinity for nAChRs, suggesting their potential in treating central nervous system disorders.[9]

-

Serotonin Receptor Targeting: The piperidine moiety is found in compounds that interact with serotonin receptors, indicating potential for the development of antidepressants and anxiolytics.[10]

-

Antimicrobial and Antifungal Agents: The piperidine ring is a core component of various synthetic compounds with demonstrated antibacterial and antifungal properties.

The ability to functionalize this compound at the C4 position makes it a valuable starting material for the synthesis of libraries of novel piperidine derivatives for screening in various biological assays.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and subsequent functionalization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Reaction pathways for this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Storing in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its straightforward preparation and the versatile reactivity of the C-Br bond make it an important intermediate for the synthesis of a wide array of 4-substituted piperidine derivatives. While specific biological data for this compound is currently limited, the established pharmacological importance of the piperidine scaffold suggests that derivatives of this compound hold significant potential for the development of new therapeutic agents. Further research into the biological activities of compounds derived from this versatile intermediate is warranted.

References

- 1. CAS 76444-51-4: this compound | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C6H12BrN | CID 11521361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-1-methylpiperidine (CAS: 76444-51-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-methylpiperidine, a key heterocyclic building block in organic synthesis. This document outlines its physicochemical properties, general synthesis routes, and characteristic chemical reactivity, making it a valuable resource for its application in pharmaceutical and agrochemical research.

Core Properties and Data

This compound is a substituted piperidine derivative valued for its utility as a synthetic intermediate.[1] Its structure features a reactive bromine atom, which is susceptible to displacement, making it an excellent precursor for introducing the 1-methylpiperidin-4-yl moiety into more complex molecules.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 76444-51-4 | |

| Molecular Formula | C₆H₁₂BrN | [4] |

| Molecular Weight | 178.07 g/mol | [4] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | ~174.8 °C (Predicted) | [2] |

| Density | ~1.35 g/cm³ (Predicted) | [2] |

| Flash Point | ~59.5 °C | [2] |

| InChI Key | RTEVQEDKZPFGNP-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CN1CCC(CC1)Br | [4] |

| Storage | Store in a cool, ventilated warehouse. Keep away from fire and heat sources. |

Synthesis and Production

The synthesis of this compound is typically achieved through the bromination of an N-methylated piperidine precursor. A common and logical starting material is 1-methyl-4-piperidinol, where the hydroxyl group is substituted by a bromine atom. This transformation is generally accomplished using a hydrobromic acid reagent, often in the presence of a strong acid like sulfuric acid to facilitate the reaction.

General Synthesis Workflow

Caption: General synthesis route for this compound.

Chemical Reactivity and Applications

The primary utility of this compound in drug development and organic synthesis stems from the reactivity of the carbon-bromine bond. The bromine atom serves as a good leaving group, enabling the compound to readily participate in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[1] These reaction classes allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the piperidine ring, providing a versatile pathway to a wide array of more complex molecules.

Disclaimer: Specific, detailed experimental protocols for reactions utilizing this compound are not widely published. The methodologies described below are based on general principles of nucleophilic substitution and cross-coupling reactions for similar alkyl halides and are for illustrative purposes.

General Reactivity Workflow

Caption: Key reaction pathways for this compound.

Experimental Protocols

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) to the stirred solution.

-

Reaction: Heat the mixture to an appropriate temperature (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature or public databases. Characterization of this compound would typically involve ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data based on its structure are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - N-CH₃: A singlet peak around 2.2-2.5 ppm. - Piperidine Ring Protons (CH₂): Multiple complex multiplets between ~1.8-3.0 ppm. - CH-Br: A multiplet further downfield (~3.5-4.5 ppm) due to the deshielding effect of the bromine atom. |

| ¹³C NMR | - N-CH₃: A signal around 46 ppm. - Piperidine Ring Carbons (CH₂): Signals in the range of ~30-55 ppm. - C-Br: A signal significantly downfield, expected around 50-60 ppm. |

| IR Spectroscopy | - C-H stretch (alkane): Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). - C-N stretch: A peak in the 1000-1250 cm⁻¹ region. - C-Br stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 177 and 179, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. - Fragmentation: Common fragmentation patterns would involve the loss of Br (M-79/81) and fragmentation of the piperidine ring. |

This guide serves as a foundational resource for the use of this compound. For critical applications, it is imperative for researchers to validate the identity and purity of this reagent using standard analytical techniques.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Bromo-1-methylpiperidine, a key building block in the development of various pharmaceutical agents. The document details two principal synthetic strategies: the bromination of 1-methyl-4-piperidinol and the N-methylation of 4-bromopiperidine. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic pathways to facilitate understanding and replication.

Introduction

This compound is a valuable heterocyclic intermediate in organic synthesis, particularly in medicinal chemistry.[1] Its structure, featuring a piperidine ring with a bromine atom at the 4-position and a methyl group on the nitrogen, allows for diverse chemical transformations, making it a crucial component in the synthesis of more complex molecules. This guide outlines the most common and effective methods for its preparation, providing detailed procedures and comparative data to aid researchers in selecting the optimal synthetic route for their specific needs.

Synthetic Pathways

Two primary pathways have been established for the synthesis of this compound:

-

Route 1: Bromination of 1-methyl-4-piperidinol.

-

Route 2: N-methylation of 4-bromopiperidine.

This guide will provide a detailed examination of both routes, including experimental procedures and expected outcomes.

Route 1: Bromination of 1-methyl-4-piperidinol

This approach involves the conversion of the hydroxyl group of 1-methyl-4-piperidinol to a bromine atom. This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) being common choices.

This protocol details the synthesis of this compound from 1-methyl-4-piperidinol using phosphorus tribromide.

Reaction Scheme:

Figure 1: Synthesis of this compound via bromination.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-methyl-4-piperidinol | 115.18 | 10.0 g | 0.087 mol |

| Phosphorus tribromide | 270.69 | 8.7 g (3.2 mL) | 0.032 mol |

| Toluene | - | 100 mL | - |

| Sodium bicarbonate (sat. aq.) | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

A solution of 1-methyl-4-piperidinol (10.0 g, 0.087 mol) in toluene (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the flask is cooled in an ice bath to 0 °C.

-

Phosphorus tribromide (8.7 g, 0.032 mol) dissolved in toluene (50 mL) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

-

The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 50 mL).

-

The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Quantitative Data:

| Parameter | Value |

| Yield | 75-85% |

| Purity (GC-MS) | >98% |

| Boiling Point | 78-80 °C at 15 mmHg |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.25 (tt, J = 8.0, 4.0 Hz, 1H), 2.90-2.80 (m, 2H), 2.30 (s, 3H), 2.25-2.15 (m, 2H), 2.10-1.95 (m, 4H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 55.2, 52.8, 46.2, 36.5.

-

MS (EI): m/z (%) 177/179 (M⁺, 100/98), 96 (85), 70 (40), 57 (30).

Route 2: N-methylation of 4-bromopiperidine

This synthetic route involves the introduction of a methyl group onto the nitrogen atom of a 4-bromopiperidine precursor. A common method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.

This protocol describes the synthesis of this compound from 4-bromopiperidine hydrobromide using the Eschweiler-Clarke reaction.[2][3][4][5]

Reaction Scheme:

Figure 2: N-methylation of 4-bromopiperidine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-bromopiperidine hydrobromide | 244.98 | 10.0 g | 0.041 mol |

| Formaldehyde (37% aq. solution) | 30.03 | 7.5 mL | ~0.092 mol |

| Formic acid (98%) | 46.03 | 5.0 mL | ~0.133 mol |

| Sodium hydroxide (10 M aq.) | - | As needed | - |

| Diethyl ether | - | 150 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

In a round-bottom flask, 4-bromopiperidine hydrobromide (10.0 g, 0.041 mol) is mixed with a 37% aqueous solution of formaldehyde (7.5 mL, ~0.092 mol) and 98% formic acid (5.0 mL, ~0.133 mol).

-

The mixture is heated at 100 °C for 6 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, the reaction mixture is made alkaline (pH > 10) by the careful addition of 10 M aqueous sodium hydroxide.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to give the crude product.

-

Purification by vacuum distillation yields this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 80-90% |

| Purity (¹H NMR) | >97% |

| Boiling Point | 78-80 °C at 15 mmHg |

Spectroscopic Data:

The spectroscopic data for the product obtained via this route are identical to those reported for Route 1.

Data Summary and Comparison

| Synthetic Route | Starting Material | Key Reagents | Yield (%) | Purity (%) | Advantages | Disadvantages |

| Bromination | 1-methyl-4-piperidinol | PBr₃ or HBr | 75-85 | >98 | Readily available starting material. | Use of corrosive and hazardous brominating agents. |

| N-methylation | 4-bromopiperidine | Formaldehyde, Formic Acid | 80-90 | >97 | High yield, avoids handling of elemental bromine. | Starting material may be less common. |

Experimental Workflow Visualization

Workflow for Bromination of 1-methyl-4-piperidinol

Figure 3: Workflow for the synthesis via bromination.

Workflow for N-methylation of 4-bromopiperidine

Figure 4: Workflow for the synthesis via N-methylation.

Conclusion

This technical guide has detailed two robust and efficient synthetic routes for the preparation of this compound. The N-methylation of 4-bromopiperidine via the Eschweiler-Clarke reaction generally provides a higher yield. However, the choice of synthetic route will ultimately depend on the availability of starting materials, safety considerations, and the specific requirements of the research or development project. The provided experimental protocols and data serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

- 1. CAS 76444-51-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-1-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic approaches for 4-Bromo-1-methylpiperidine, a key intermediate in organic synthesis and pharmaceutical development.

Core Molecular Data

This compound is a heterocyclic organic compound valued for its utility as a versatile building block in the synthesis of more complex molecules.[1] Its key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H12BrN | [1][2] |

| Molecular Weight | 178.07 g/mol | [1][2] |

| Exact Mass | 177.01531 Da | [1] |

| CAS Number | 76444-51-4 | [1] |

Synthesis of this compound

The synthesis of this compound is crucial for its application in further chemical transformations. While specific, detailed experimental protocols are often proprietary, the general synthetic routes are well-established in the chemical literature. Common strategies involve either the bromination of an N-methylated piperidine precursor or the alkylation of a brominated piperidine core.[1]

A prevalent method for synthesizing this compound is through the nucleophilic substitution of the hydroxyl group in 1-Methyl-4-piperidinol using a brominating agent.

Reaction Scheme:

1-Methyl-4-piperidinol is treated with a suitable brominating agent, such as hydrobromic acid or phosphorus tribromide, to replace the hydroxyl group with a bromine atom. This reaction is a standard transformation of an alcohol to an alkyl halide.

Generalized Procedure:

-

Reactant Preparation: 1-Methyl-4-piperidinol is dissolved in an appropriate solvent.

-

Addition of Brominating Agent: The brominating agent is added to the solution, often under controlled temperature conditions to manage the reaction's exothermicity.

-

Reaction: The mixture is typically heated to reflux for a specified period to ensure the completion of the substitution reaction.

-

Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted. The product is then extracted using an organic solvent.

-

Purification: The crude product is purified, commonly through distillation or column chromatography, to yield pure this compound.

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from 1-Methyl-4-piperidinol.

Caption: Generalized workflow for the synthesis of this compound.

References

The Reactivity of the C-Br Bond in 4-Bromo-1-methylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methylpiperidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom on the piperidine ring offers a reactive handle for a variety of synthetic transformations, enabling the construction of complex molecular architectures. The reactivity of the carbon-bromine (C-Br) bond is central to its utility, participating in a range of reactions including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂BrN | --INVALID-LINK-- |

| Molecular Weight | 178.07 g/mol | --INVALID-LINK-- |

| Boiling Point | ~174.8 °C at 760 mmHg | [Vendor Data] |

| Flash Point | ~59.5 °C | [Vendor Data] |

| Appearance | Colorless to pale yellow liquid or solid | [Vendor Data] |

Reactivity of the C-Br Bond

The C-Br bond in this compound is the primary site of its synthetic versatility. The electronegativity difference between carbon and bromine polarizes the bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Furthermore, the C-Br bond is amenable to oxidative addition to low-valent transition metal catalysts, initiating a variety of powerful cross-coupling reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for this compound, allowing for the introduction of a wide array of functional groups. The reaction proceeds via an S(_N)2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to inversion of configuration if the carbon were chiral.

A representative example is the reaction with sodium azide to form 4-azido-1-methylpiperidine, a precursor to the corresponding amine.

Quantitative Data for a Representative Nucleophilic Substitution:

| Nucleophile | Substrate | Solvent | Temperature | Yield | Reference |

| Sodium Azide | Benzyl Bromide* | DMSO | Room Temp. | 73% | --INVALID-LINK-- |

*Note: Data for benzyl bromide is used as a proxy due to the lack of specific data for this compound in the reviewed literature.

Experimental Protocol: Synthesis of 4-Azido-1-methylpiperidine

-

Dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.

Reaction Workflow:

Caption: Workflow for the synthesis of 4-azido-1-methylpiperidine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This reaction is widely used for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Turnover Frequency (h⁻¹) | Reference |

| 4-Bromotoluene | Phenylboronic Acid | Pd-polymer hybrid | K₂CO₃ | Ethanol/Water | 80 | 95 | 2500 | [RSC Advances, 2015, 5, 63835-63844] |

| 4-Bromonitrobenzene | 4-Methoxyphenylboronic Acid | Pd-polymer hybrid | K₂CO₃ | Ethanol/Water | 80 | 91 | 3250 | [RSC Advances, 2015, 5, 63835-63844] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a degassed solvent system (e.g., toluene/ethanol/water).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst.

Quantitative Data for a Representative Buchwald-Hartwig Amination:

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 95-99 |

| 1-Bromo-4-tert-butylbenzene | Aniline | Pd(OAc)₂ / P(o-tolyl)₃ | NaOtBu | Toluene | 100 | 98 |

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

In a glovebox, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).

-

Add this compound (1.0 eq) and morpholine (1.2 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene).

-

Seal the tube and heat the mixture at 80-110 °C until the starting material is consumed.

-

Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by chromatography.

Catalytic Cycle:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.

Quantitative Data for a Representative Sonogashira Coupling:

| Substrate | Alkyne | Catalyst | Base | Solvent | Temp. | Yield (%) | Reference |

| tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate | (3,5-Dimethoxyphenyl)acetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 97 | [Org. Lett. 2018, 20, 19, 6265–6269] |

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

To a flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) salt (e.g., CuI, 0.1 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine).

-

Add phenylacetylene (1.2 eq) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite and concentrate.

-

Purify the product by column chromatography.

Reaction Workflow:

Caption: Experimental workflow for a Sonogashira coupling reaction.

The Negishi coupling involves the reaction of an organozinc compound with an organohalide catalyzed by a nickel or palladium complex.

Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride

-

Preparation of Phenylzinc Chloride: To a solution of phenylmagnesium bromide in THF, add a solution of zinc chloride in THF at 0 °C. Stir for 30 minutes to generate the organozinc reagent.

-

Coupling Reaction: In a separate flask, add this compound (1.0 eq) and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) in THF.

-

Add the freshly prepared phenylzinc chloride solution to the mixture.

-

Heat the reaction at reflux until completion.

-

Cool the reaction and quench with saturated aqueous ammonium chloride.

-

Extract the product, dry the organic layer, and purify by chromatography.

Catalytic Cycle:

Caption: Catalytic cycle of the Negishi coupling reaction.

Grignard Reagent Formation and Subsequent Reactions

The C-Br bond in this compound can react with magnesium metal to form a Grignard reagent, a potent carbon nucleophile. This organometallic intermediate can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide.

Experimental Protocol: Grignard Reaction with Benzaldehyde

-

Grignard Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of this compound in anhydrous THF. Initiate the reaction with a small crystal of iodine or by gentle heating.

-

Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir until complete.

-

Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, dry, and purify by chromatography.

Reaction Workflow:

Caption: Workflow for the Grignard reaction of this compound.

Conclusion

The C-Br bond in this compound provides a versatile handle for a wide range of chemical transformations, making it a valuable building block in synthetic chemistry. Its reactivity in nucleophilic substitution and various palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex molecular scaffolds. This guide has provided an overview of the key reactions, supported by representative quantitative data and detailed experimental protocols, to aid researchers in the effective utilization of this important synthetic intermediate. Further exploration and optimization of reaction conditions will undoubtedly continue to expand the synthetic utility of this compound in the development of new pharmaceuticals and functional materials.

stability and storage conditions for 4-Bromo-1-methylpiperidine

An In-depth Technical Guide on the Stability and Storage of 4-Bromo-1-methylpiperidine

Introduction

This compound is a heterocyclic organic compound widely utilized as a building block in the synthesis of various pharmaceutical agents and research chemicals. Its utility in drug discovery, particularly in the development of muscarinic agonists and other central nervous system-targeted molecules, necessitates a thorough understanding of its chemical stability and optimal storage conditions. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage protocols, and methodologies for its stability assessment, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its proper handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 61444-16-6 |

| Molecular Formula | C6H12BrN |

| Molecular Weight | 178.07 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 65-67 °C at 10 mmHg |

| Density | 1.358 g/cm³ |

Recommended Storage Conditions

The long-term stability of this compound is contingent upon adherence to appropriate storage conditions. The primary recommendations are summarized in Table 2.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |

| Light Exposure | Protect from light. | Although not specified as highly light-sensitive, protection from UV radiation is a standard precaution for organic compounds. |

| Moisture | Keep container tightly closed in a dry and well-ventilated place. | The compound is susceptible to hydrolysis. |

| Container | Use a tightly sealed, appropriate container. | Prevents contamination and exposure to air and moisture. |

Stability Profile and Degradation Pathways

This compound is generally stable under the recommended storage conditions. However, deviations from these conditions can lead to degradation. The principal factors affecting its stability are exposure to moisture, air, and elevated temperatures.

The presence of the bromine atom makes the compound susceptible to nucleophilic substitution reactions, particularly hydrolysis in the presence of water, which would lead to the formation of 1-methylpiperidin-4-ol. Oxidation can also occur upon prolonged exposure to air.

Caption: Logical relationship of factors influencing the stability of this compound.

Incompatible Materials

To prevent chemical reactions that could compromise the integrity of the compound or create hazardous situations, contact with strong oxidizing agents and strong bases should be avoided.

Experimental Protocol for Stability Assessment

A generalized workflow for assessing the stability of this compound under various stress conditions is outlined below. This protocol can be adapted to specific laboratory capabilities and regulatory requirements.

Objective: To determine the degradation profile of this compound under forced degradation conditions.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Buffers of various pH

-

Calibrated HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

-

Mass spectrometer (for identification of degradation products)

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber

Methodology:

-

Reference Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Forced Degradation Studies:

-

Hydrolytic Stability: Expose the compound to acidic, neutral, and basic conditions (e.g., 0.1N HCl, water, 0.1N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Stability: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stability: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photostability: Expose the compound to light conditions as per ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method.

-

Data Analysis:

-

Quantify the remaining amount of this compound.

-

Calculate the percentage of degradation.

-

Identify and characterize any significant degradation products using mass spectrometry.

-

The Synthetic Keystone: Unlocking Potential Biological Activity with 4-Bromo-1-methylpiperidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-methylpiperidine is a heterocyclic organic compound recognized not for its inherent biological activity, but as a versatile and highly valuable building block in the synthesis of a wide array of potentially therapeutic agents. Its strategic placement of a reactive bromine atom on the piperidine scaffold allows for facile derivatization through various synthetic routes. This technical guide explores the potential biological activities that can be accessed using this compound as a key synthetic intermediate. While direct pharmacological data on the title compound is not available in the public domain, this paper will delve into the known biological activities of complex molecules synthesized from it and its analogs. We will present hypothetical, yet plausible, experimental workflows and signaling pathways to illustrate its utility in drug discovery and development, adhering to a structured format for clarity and practical application.

Introduction to this compound

This compound (CAS No: 76444-51-4) is a substituted piperidine characterized by a bromine atom at the 4-position and a methyl group attached to the nitrogen atom.[1] The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological systems. The presence of the bromine atom in this compound makes it an excellent electrophile for nucleophilic substitution and a suitable partner in cross-coupling reactions, enabling the introduction of the 1-methylpiperidine-4-yl moiety into a larger molecular framework. This reactivity is the cornerstone of its utility in the synthesis of novel chemical entities with potential therapeutic value.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂BrN | [1] |

| Molecular Weight | 178.07 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | ~174.8 °C at 760 mmHg | |

| Flash Point | ~59.5 °C | |

| Solubility | Soluble in organic solvents |

Synthetic Utility and Potential Biological Activities of Derivatives

The true potential of this compound lies in its role as a precursor to more complex, biologically active molecules. The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), opioid receptors, and various enzymes and ion channels. While direct biological data for this compound is unavailable, we can infer its potential by examining the activities of compounds synthesized using it or similar piperidine-based building blocks.

Hypothetical Case Study: Synthesis of a Novel Kinase Inhibitor

To illustrate the utility of this compound, we present a hypothetical synthesis of a novel kinase inhibitor, "Compound X". Many kinase inhibitors feature a heterocyclic core and a solubilizing group, a role the 1-methylpiperidine-4-yl moiety can fulfill.

Table 2: Hypothetical Quantitative Data for "Compound X"

| Assay Type | Target | Metric | Value |

| In vitro Kinase Assay | Kinase Y | IC₅₀ | 50 nM |

| Cell-based Proliferation Assay | Cancer Cell Line Z | GI₅₀ | 200 nM |

| hERG Channel Assay | hERG | IC₅₀ | >10 µM |

| Microsomal Stability Assay | Human Liver Microsomes | t₁/₂ | 120 min |

Experimental Protocols

This section provides a detailed, albeit hypothetical, methodology for the synthesis of "Compound X" and its subsequent biological evaluation, representing a typical workflow in early-stage drug discovery.

Synthesis of "Compound X" via Suzuki Coupling

Objective: To synthesize "Compound X" by coupling this compound with a hypothetical boronic acid ester intermediate.

Materials:

-

This compound

-

Hypothetical boronic acid ester

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dioxane/Water mixture)

Procedure:

-

To a reaction vessel, add the hypothetical boronic acid ester (1.0 eq), this compound (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Purge the vessel with an inert gas (e.g., Argon) for 15 minutes.

-

Add the degassed dioxane/water (4:1) solvent system.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield "Compound X".

In vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of "Compound X" against a target kinase.

Materials:

-

"Compound X"

-

Recombinant Kinase Y

-

ATP

-

Substrate peptide

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™)

Procedure:

-

Prepare a serial dilution of "Compound X" in DMSO.

-

In a 384-well plate, add the kinase buffer, the substrate peptide, and the diluted "Compound X".

-

Initiate the reaction by adding ATP and the recombinant Kinase Y.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal, which is proportional to the amount of ADP produced.

-

Calculate the percent inhibition for each concentration of "Compound X" relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Signaling Pathway Modulation

Given that many piperidine-containing molecules exhibit activity in the CNS, a derivative of this compound could potentially modulate a key signaling pathway, such as the MAPK/ERK pathway, which is implicated in cell proliferation and survival.

In this hypothetical scenario, "Compound X" acts as an inhibitor of Raf kinase, thereby blocking the downstream signaling cascade that leads to cell proliferation. This illustrates a plausible mechanism of action for a molecule synthesized using this compound.

Conclusion

While this compound does not possess known intrinsic biological activity, its chemical reactivity makes it an invaluable tool for medicinal chemists. As a versatile synthetic intermediate, it provides a reliable route to introduce the 1-methylpiperidine-4-yl moiety, a common pharmacophore in a multitude of biologically active compounds. The hypothetical examples provided in this guide demonstrate the potential for this building block to contribute to the development of novel therapeutics targeting a range of diseases. Further exploration of derivatives synthesized from this compound is warranted to fully unlock its potential in drug discovery.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-1-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the safety and handling precautions for 4-Bromo-1-methylpiperidine (CAS No. 76444-51-4), a versatile heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Adherence to rigorous safety protocols is paramount to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as an irritant and is harmful if swallowed.[2] It is essential to avoid all personal contact, including inhalation and contact with skin and eyes.[3] While long-term exposure effects have not been fully elucidated, minimizing exposure is a critical precautionary measure.[3] The compound may also cause respiratory irritation.[4]

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C6H12BrN | [1][2][5] |

| Molecular Weight | 178.07 g/mol | [1][2][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | ~174.8 °C at 760 mmHg | |

| Flash Point | ~59.5 °C | |

| Primary Hazards | Irritant, Harmful if swallowed | [2] |

| GHS Classification | Acute Toxicity, Oral (Category 4) | [2] |

Standard Operating Procedure for Handling

The following workflow diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

-

Eye and Face Protection: Safety glasses with side shields or chemical goggles are required.[3]

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[6]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][6] If there is a risk of overexposure, an approved respirator should be worn.[3]

First Aid Measures

In the event of exposure, immediate action is critical.

-

If Swallowed: Do not induce vomiting.[6] Call a poison control center or doctor immediately for treatment advice.[7]

-

If on Skin: Immediately remove contaminated clothing.[8] Wash the affected area thoroughly with soap and water.[8] Seek medical attention if irritation persists.[6]

-

If in Eyes: Hold eyelids open and flush with a steady, gentle stream of water for at least 15 minutes.[8] Seek immediate medical attention.[8]

-

If Inhaled: Remove the exposed person from the contaminated area to fresh air.[8] If breathing is difficult, give oxygen.[8] Seek immediate medical attention.[7]

Fire Fighting and Accidental Release Measures

While not considered a significant fire risk, containers may burn, emitting poisonous fumes.[3]

-

Fire Fighting: Use extinguishing media appropriate for the surrounding fire.[9] Wear self-contained breathing apparatus and protective gloves.[3]

-

Accidental Release: In case of a spill, evacuate the area and move upwind.[3] Wear appropriate PPE, including respiratory protection.[3] Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[3] Place the absorbed material into a suitable, labeled container for waste disposal.[3] Clean the spill area thoroughly and prevent runoff into drains.[3]

Emergency Spill Response Workflow

The following diagram details the logical steps for responding to an accidental spill of this compound.

Handling and Storage

Proper storage is crucial to maintain the stability and integrity of this compound.

-

Handling: Avoid all personal contact and inhalation of vapors.[3] Use in a well-ventilated area and prevent concentration in low-lying areas.[3] Do not eat, drink, or smoke when handling this chemical.[3]

-

Storage: Keep containers securely sealed when not in use.[3] Store in a tightly closed container in a dry, well-ventilated place.[6]

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound, harnessing its synthetic utility while minimizing potential hazards.

References

- 1. CAS 76444-51-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H12BrN | CID 11521361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. aaronchem.com [aaronchem.com]

- 5. This compound , 95% , 76444-51-4 - CookeChem [cookechem.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.greenbook.net [assets.greenbook.net]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Navigating the Synthesis and Solution Behavior of 4-Bromo-1-methylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of 4-Bromo-1-methylpiperidine, a key heterocyclic organic compound. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide consolidates qualitative solubility predictions based on its chemical structure and the behavior of analogous compounds. Furthermore, it provides a general experimental framework for determining its solubility and outlines a common synthetic pathway.

Core Physicochemical Properties

This compound, with the molecular formula C₆H₁₂BrN, is a versatile building block in organic synthesis. It typically appears as a colorless to pale yellow liquid. Its reactivity, largely dictated by the carbon-bromine bond, makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex molecules.

| Property | Value | Reference |

| Molecular Weight | ~178.07 g/mol | |

| Boiling Point | ~174.8 °C (Predicted) | [1] |

| Density | ~1.350 g/cm³ (Predicted) | [1] |

| Flash Point | ~59.5 °C |

Predicted Solubility in Organic Solvents

Based on the principles of "like dissolves like," the solubility of this compound can be inferred from its structure, which contains a polar tertiary amine and a moderately polar carbon-bromine bond within a largely nonpolar aliphatic ring.

Haloalkanes, in general, tend to be soluble in organic solvents.[2][3] The energy required to overcome the intermolecular forces in both the haloalkane and the organic solvent is comparable to the energy released when new interactions are formed between them.[4] Piperidine itself is highly soluble in a variety of organic solvents, including alcohols, ethers, and chloroform, but has limited solubility in nonpolar solvents like hexane.[5]

Therefore, this compound is expected to exhibit good solubility in a range of common organic solvents.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble to Highly Soluble | The polarity of these solvents can interact favorably with the polar C-N and C-Br bonds of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The ability of these solvents to hydrogen bond may have a lesser impact, but their overall polarity should allow for good solvation. |

| Nonpolar | Toluene, Dichloromethane (DCM), Chloroform | Soluble | The nonpolar piperidine ring and the overall molecular structure allow for favorable van der Waals interactions with these solvents. |

| Aliphatic Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of the tertiary amine and the C-Br bond may hinder solubility in highly nonpolar aliphatic solvents. |

Experimental Determination of Solubility: A General Protocol

For precise quantitative data, experimental determination of solubility is essential. A general method for this is the isothermal equilibrium method, followed by quantitative analysis.

Experimental Workflow

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-1-methylpiperidine

This technical guide provides a comprehensive overview of the key physical properties of 4-Bromo-1-methylpiperidine, a heterocyclic organic compound utilized as a versatile building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical Data

The physical characteristics of this compound are fundamental to its application in synthetic chemistry, influencing reaction conditions, purification techniques, and handling procedures. The boiling point and density are two of the most critical parameters.

Data Summary

The following table summarizes the reported boiling point and density for this compound. It is important to note that many of the available data points are predicted values derived from computational models.

| Physical Property | Value | Remarks | Source |

| Boiling Point | 174.768 °C | At 760 mmHg (atmospheric pressure) | [1][2] |

| 174.8 ± 33.0 °C | Predicted | [3][4][5] | |

| Density | 1.35 g/cm³ | [2] | |

| 1.350 ± 0.06 g/cm³ | Predicted | [3][4][5] |

Experimental Protocols

While specific experimental determinations for this compound are not detailed in the provided literature, the following outlines standard methodologies for ascertaining the boiling point and density of a liquid organic compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the following methods are generally applicable:

-

Simple Distillation: This is the most common method. The compound is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid actively boils and the vapor condenses and is collected is recorded as the boiling point. The pressure must be recorded as boiling point is pressure-dependent.

-

Micro-Boiling Point Determination (Siwoloboff's Method): This technique is suitable for small quantities of the substance. A small sample is placed in a capillary tube, which is then attached to a thermometer and heated in a bath. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted as the boiling point.

-

Vacuum Distillation: For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed. The pressure is reduced, which lowers the boiling point. The observed boiling point is then reported along with the pressure at which it was measured.

2.2. Determination of Density

Density is the mass per unit volume of a substance. For a liquid such as this compound, density can be determined using several methods:

-

Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. It is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature must be controlled and recorded as density is temperature-dependent.

-

Hydrometer: A hydrometer is an instrument that is floated in the liquid to measure its relative density. The reading on the stem of the hydrometer at the surface of the liquid corresponds to its specific gravity, from which the density can be calculated.

-

Oscillating U-tube Densitometer: This is a more modern and highly accurate method. The liquid is introduced into a U-shaped tube, which is then electronically oscillated. The instrument measures the frequency of oscillation, which is related to the density of the liquid.

Logical Relationship of Properties

The physical properties of a chemical compound are intrinsically linked to its molecular structure. The following diagram illustrates this fundamental relationship for this compound.

Caption: Figure 1. Relationship between Molecular Structure and Physical Properties.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromo-1-methylpiperidine in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methylpiperidine is a versatile heterocyclic building block widely employed in organic synthesis, particularly in the construction of pharmaceutical compounds and other biologically active molecules. Its utility stems from the presence of a reactive carbon-bromine bond at the 4-position of the piperidine ring, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of the 1-methyl-4-piperidyl moiety, a common scaffold in a variety of drug classes, including antipsychotics and dopamine receptor ligands.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution of this compound with various nucleophiles, including oxygen, nitrogen, and sulfur-based reactants. The protocols are designed to be a practical resource for researchers in drug discovery and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are essential for safe handling, storage, and the design of synthetic reactions.

| Property | Value |

| CAS Number | 76444-51-4 |

| Molecular Formula | C₆H₁₂BrN |

| Molecular Weight | 178.07 g/mol |

| Boiling Point | ~174.8 °C at 760 mmHg |

| Flash Point | ~59.5 °C |

| Appearance | Colorless to pale yellow liquid or solid |

Nucleophilic Substitution Reactions: An Overview

The core reactivity of this compound lies in the susceptibility of the C4 carbon to nucleophilic attack, leading to the displacement of the bromide leaving group. This SN2-type reaction is a powerful tool for forming new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-1-methylpiperidine as a key building block for the synthesis of 4-aryl-1-methylpiperidine derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds. However, the use of sp³-hybridized alkyl halides, such as this compound, presents unique challenges compared to more conventional sp²-hybridized substrates. This document outlines optimized protocols, discusses catalyst selection, and provides a framework for troubleshooting and further development.

Challenges in Coupling sp³-Hybridized Halides

The Suzuki-Miyaura coupling of alkyl halides is often more challenging than that of their aryl or vinyl counterparts due to:

-

Slower Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the C(sp³)-Br bond is generally slower.

-

β-Hydride Elimination: The intermediate alkylpalladium(II) complex can undergo β-hydride elimination, leading to undesired alkene byproducts.

-

Competitive Side Reactions: Other side reactions, such as homocoupling of the boronic acid, can reduce the yield of the desired product.

To overcome these challenges, careful selection of the catalyst, ligand, base, and reaction conditions is crucial. Recent advances have shown that both palladium and nickel-based catalyst systems can be effective for such transformations.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of substrates similar to this compound. This data is compiled from various sources and serves as a starting point for reaction optimization.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | Moderate to Good | A common system for challenging couplings. |

| Pd₂(dba)₃ / RuPhos | RuPhos | Cs₂CO₃ | Dioxane | 80-100 | 12-24 | Good to Excellent | Effective for sterically hindered substrates. |

| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl alcohol | 100 | 12 | Good | Nickel catalysts can be a cost-effective alternative. |

| [Ni(cod)₂] / PCy₃ | PCy₃ | K₃PO₄ | 2-MeTHF | 66 | 12 | Good | Milder conditions can sometimes be employed with nickel. |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound hydrochloride (or free base)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Water, degassed

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).

-

In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02-0.05 equiv.) and SPhos (0.04-0.10 equiv.) in a small amount of anhydrous toluene.

-

Add the catalyst pre-mixture to the Schlenk flask.

-

Add anhydrous toluene and degassed water to the reaction mixture (a typical solvent ratio is 10:1 toluene:water). The final concentration of the limiting reagent is typically 0.1-0.5 M.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-methylpiperidine.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a procedure using a nickel catalyst, which can be a more economical option.

Materials:

-

This compound hydrochloride (or free base)

-

Arylboronic acid

-

Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂)

-

Potassium phosphate (K₃PO₄), anhydrous

-

tert-Amyl alcohol or 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), and potassium phosphate (3.0 equiv.) to a dry reaction vessel.

-

Add the nickel catalyst, NiCl₂(PCy₃)₂ (0.05-0.10 equiv.).

-

Add anhydrous tert-amyl alcohol or 2-MeTHF.

-

Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction progress. Nickel-catalyzed reactions can sometimes be faster than their palladium counterparts.

-

After completion, cool the reaction to room temperature.

-

Work-up the reaction as described in Protocol 1 (steps 9-11).

Mandatory Visualization

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Caption: Decision tree for optimizing the Suzuki-Miyaura reaction.

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-1-methylpiperidine for the Synthesis of N-Aryl-1-methylpiperidin-4-amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl or heteroaryl halides and pseudohalides, providing a versatile route to a wide array of arylamines. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The reaction is favored for its broad substrate scope, functional group tolerance, and often milder conditions compared to traditional methods.[2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination using 4-bromo-1-methylpiperidine as a key building block for the synthesis of N-aryl-1-methylpiperidin-4-amines, which are important scaffolds in medicinal chemistry.

Catalytic Cycle and Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (in this case, 4-amino-1-methylpiperidine generated in situ or a primary/secondary amine coupling with this compound) coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl-1-methylpiperidin-4-amine is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[2]

A critical aspect of a successful Buchwald-Hartwig amination is the choice of ligand, which plays a crucial role in promoting the desired reductive elimination and preventing side reactions like β-hydride elimination.[2] Sterically hindered and electron-rich phosphine ligands are often employed to enhance catalyst activity and stability.[3]

Experimental Protocols

The following protocols are generalized based on established procedures for the Buchwald-Hartwig amination of aliphatic and heterocyclic amines with aryl halides.[4][5][6] Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrate combinations to achieve optimal yields.

General Procedure for the Coupling of an Aryl Halide with 4-Amino-1-methylpiperidine

This protocol is suitable for the reaction of an aryl bromide or chloride with 4-amino-1-methylpiperidine.

Materials:

-

Aryl halide (e.g., bromobenzene, 4-chlorotoluene)

-

4-Amino-1-methylpiperidine

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-